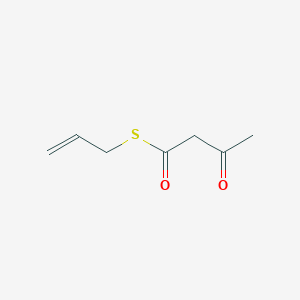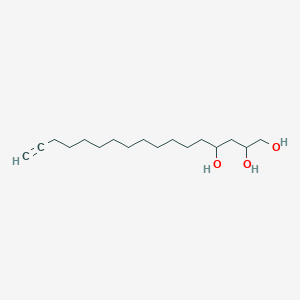
2,4-Dimethylphenyl phenyl sulfide
Overview
Description
2,4-Dimethylphenyl phenyl sulfide is a chemical compound with the molecular formula C14H14S . It is also known by its CAS number 16704-47-5 .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethylphenyl phenyl sulfide consists of a phenyl group (C6H5) attached to a sulfur atom, which is in turn attached to a 2,4-dimethylphenyl group . The exact mass of the molecule is 214.08162162 g/mol .Physical And Chemical Properties Analysis
The molar mass of 2,4-Dimethylphenyl phenyl sulfide is 214.33 g/mol . The predicted density is 1.09±0.1 g/cm3 and the predicted boiling point is 310.4±11.0 °C .Scientific Research Applications
Synthesis of High-Performance Polymers
2,4-Dimethylphenyl phenyl sulfide: is utilized in the synthesis of methylated phenylene sulfide polymers. These polymers exhibit high thermal stability and are prepared via oxygen oxidative polymerization . The resulting polymers, such as poly(2,5-dimethyl-1,4-phenylenesulfide) (PMPS), show crystalline features with high melting temperatures, making them suitable for engineering plastics used in electronic and automobile applications .
Photoprotective Agents
This compound serves as a precursor in the synthesis of 2-(2,4-Dimethylphenyl)-2H-benzotriazole , which is structurally related to Tinuvin® P, a photoprotector . These agents are crucial for protecting materials from UV degradation, and their efficiency depends on the conservation of planarity in the 2-aryl-2H-benzotriazole system during the proton transfer process .
Organic Synthesis Intermediates
2,4-Dimethylphenyl phenyl sulfide: is an intermediate in the synthesis of complex organic molecules. For instance, it is used in the production of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine, a compound with potential applications in pharmaceuticals .
Heat Curing of Polymers
The compound is involved in the heat curing process of polymers through dynamic disulfide exchange. This process enhances the melting temperature of the polymers, such as PMPS, which is beneficial for creating materials that require high thermal resistance .
Copolymerization to Enhance Polymer Properties
Copolymerization of 2,4-Dimethylphenyl phenyl sulfide with other sulfides can lead to products with higher crystallinities and melting temperatures. This is due to the increase in molecular weights from higher solubilities in the monomer melt .
Engineering Plastic Production Without Halogenated Compounds
The oxidative polymerization method using 2,4-Dimethylphenyl phenyl sulfide avoids the use of halogenated compounds, making the production process more environmentally friendly. This is particularly important for the synthesis of engineering plastics like PPS, which traditionally involve environmentally unfriendly methods .
Future Directions
The future directions for research on 2,4-Dimethylphenyl phenyl sulfide and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. For instance, the synthesis of methylated phenylene sulfide polymers via bulk oxidative polymerization represents a promising area of research .
Mechanism of Action
Target of Action
It is known that sulfides can interact with various biological targets depending on their structure and functional groups .
Mode of Action
Sulfides are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can potentially alter its interaction with its targets.
Biochemical Pathways
For example, they can undergo Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The physical properties of the compound, such as its boiling point and density , can influence its pharmacokinetic properties.
Result of Action
It is known that the compound is an impurity of vortioxetine, a multimodal serotonergic agent that inhibits 5-ht1a, 5-ht1b, 5-ht3a, 5-ht7 receptor and sert .
properties
IUPAC Name |
2,4-dimethyl-1-phenylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWAROOLSBWYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylphenyl phenyl sulfide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)





![(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B107712.png)

![2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B107716.png)
